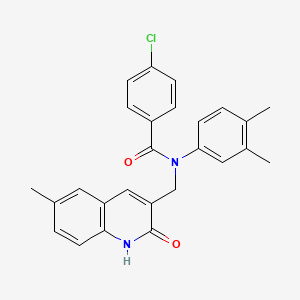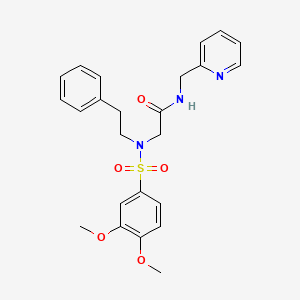
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide, also known as DPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPPA is a sulfonamide derivative that was first synthesized in 2014 by a group of researchers led by Dr. Hiroshi Nagase at the University of Tsukuba in Japan. Since then, DPPA has been the subject of several studies investigating its mechanism of action and potential applications in various fields of research.
作用机制
The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression in cells. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of key enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide for lab experiments is its relatively straightforward synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research involving 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide. One potential area of research is in the development of this compound-based cancer therapies. Additionally, this compound could be used as a tool for studying the role of HDAC and topoisomerase II in cancer cell growth and proliferation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成方法
The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3,4-dimethoxyphenethylamine, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide derivative. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting using standard techniques.
科学研究应用
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide has been shown to have potential applications in several fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer therapy.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-31-22-12-11-21(16-23(22)32-2)33(29,30)27(15-13-19-8-4-3-5-9-19)18-24(28)26-17-20-10-6-7-14-25-20/h3-12,14,16H,13,15,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRDDIJAQDKZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
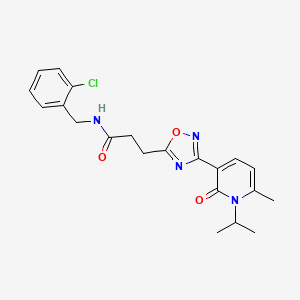
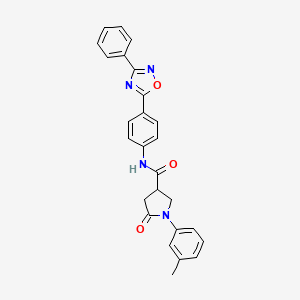
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)
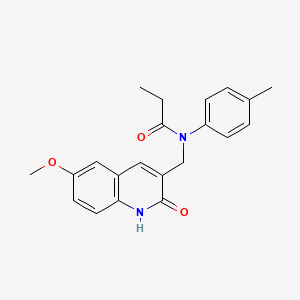
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
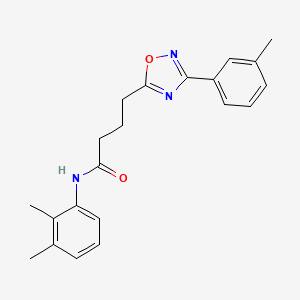
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)


![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
